molecular formula C24H28N2O5 B2813315 N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide CAS No. 883965-74-0

N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide

Cat. No. B2813315
CAS RN: 883965-74-0
M. Wt: 424.497
InChI Key: UDYHACVPQYFOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide” is a complex organic molecule. The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Antitumor Activity

Research has shown that certain quinazolinone analogues demonstrate broad-spectrum antitumor activity, being more potent than some positive controls such as 5-fluorouracil. These compounds exhibit selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, by inhibiting crucial pathways such as the ATP binding site of EGFR-TK and B-RAF kinase, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Synthesis of Key Intermediates

Certain derivatives of the chemical under discussion are key intermediates in the synthesis of clinically significant compounds, such as atorvastatin, indicating their importance in pharmaceutical manufacturing processes (Zhou Kai, 2010).

Antihypoxic Activity

Derivatives of this compound have shown significant antihypoxic effects, indicating their potential use in treating conditions related to hypoxia. Some of these derivatives are non-toxic and demonstrate high antihypoxic effects, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Phosphodiesterase Inhibitors

Novel classes of phosphodiesterase 5 (PDE5) inhibitors have been designed, showing potent inhibitory activity with high isozyme selectivities. These compounds, which include derivatives of the chemical , exhibit promising relaxant effects on isolated rabbit corpus cavernosum, suggesting their application in treating erectile dysfunction (Ukita et al., 2001).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand their intermolecular interactions, which is crucial for drug design and development. This analysis aids in predicting the behavior of these compounds in biological systems (Hirano et al., 2004).

Mechanism of Action

properties

IUPAC Name

N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)quinolin-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-6-7-12-20(27)25-24-21(22(28)16-10-8-9-11-17(16)26(24)2)15-13-18(29-3)23(31-5)19(14-15)30-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYHACVPQYFOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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